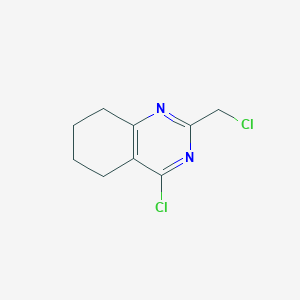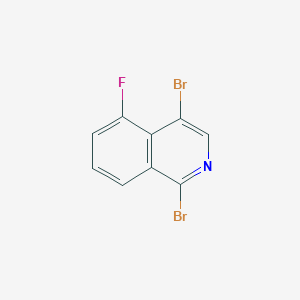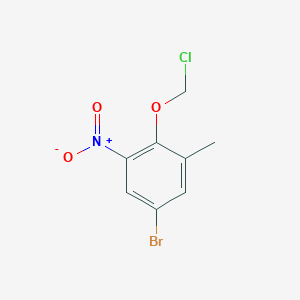
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C9H10Cl2N2 It belongs to the class of quinazolines, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloro-5,6,7,8-tetrahydroquinazoline with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinazoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of quinazoline derivatives with carbonyl or hydroxyl groups.
Reduction: Formation of tetrahydroquinazoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving quinazoline derivatives.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The quinazoline core can interact with various molecular targets, including kinases and other proteins, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Comparison
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core, which provides distinct structural and electronic properties compared to other similar compounds. The presence of both chloro and chloromethyl groups allows for diverse chemical reactivity, making it a versatile intermediate in various synthetic pathways. Its tetrahydro structure also imparts different biological activities compared to fully aromatic quinazolines or quinolines.
Eigenschaften
Molekularformel |
C9H10Cl2N2 |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H10Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-5H2 |
InChI-Schlüssel |
FMZDWBGHEHAULX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)

![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)


